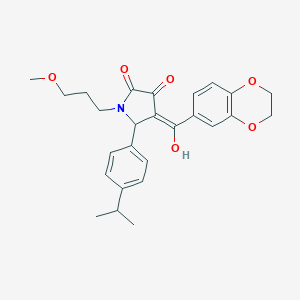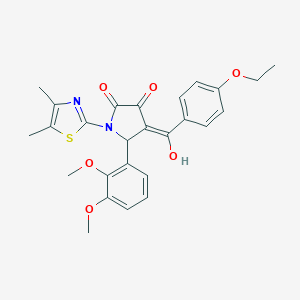
4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to inhibit tubulin polymerization. This compound binds to the colchicine binding site on tubulin and prevents the polymerization of microtubules, which are essential for cell division. This inhibition of tubulin polymerization leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been investigated for its potential to inhibit angiogenesis, which is the process of new blood vessel formation, and has been shown to exhibit anti-angiogenic activity. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its potent anticancer activity, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to exhibit anti-angiogenic and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One of the most significant directions is the development of new analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and angiogenesis, should be further explored. Further studies are also needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Overall, 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has significant potential for the development of new drugs and the treatment of various diseases, making it an important area of research.
Synthesis Methods
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved through different methods. One of the most common methods involves the reaction of 3,4,5-trimethoxybenzaldehyde, 5-methylisoxazole-3-carboxylic acid, and 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the desired product. This method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. This compound has also been investigated as a potential inhibitor of tubulin polymerization, which is a key process in cancer cell proliferation.
properties
Product Name |
4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C24H21FN2O7 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21FN2O7/c1-12-9-18(26-34-12)27-20(14-10-16(31-2)23(33-4)17(11-14)32-3)19(22(29)24(27)30)21(28)13-5-7-15(25)8-6-13/h5-11,20,28H,1-4H3/b21-19+ |
InChI Key |
KZQJJXHZMZDCKG-XUTLUUPISA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B266688.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266701.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)